

The Discovery and Enduring Utility of Nigrosine Dyes in Staining: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent black 5

Cat. No.: B077087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

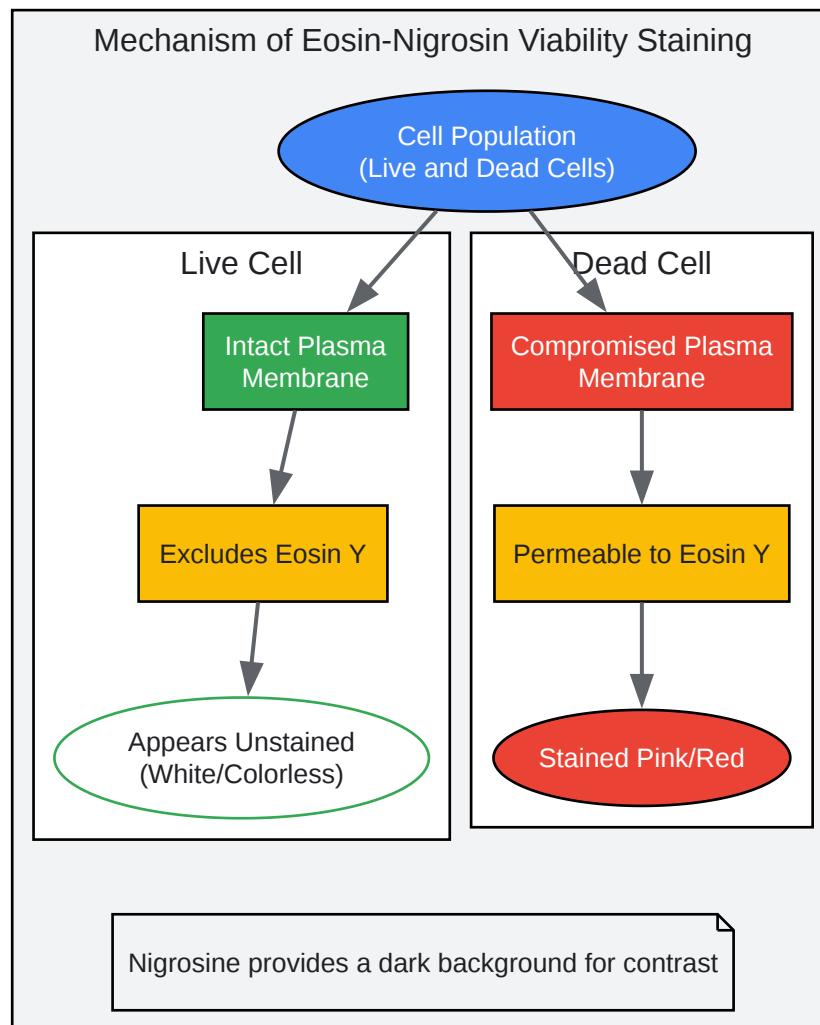
Nigrosine, a class of black synthetic dyes first synthesized in the 1860s, has maintained a significant role in various scientific disciplines, particularly in microbiology and cell biology. This technical guide delves into the discovery, history, and chemical properties of Nigrosine dyes, with a primary focus on their application in biological staining. We provide an in-depth exploration of the principles and methodologies of Nigrosine-based negative staining for the visualization of microbial capsules and the widely used Eosin-Nigrosin viability assay. Detailed experimental protocols, quantitative data, and visual diagrams of key mechanisms and workflows are presented to equip researchers with a comprehensive understanding and practical foundation for the effective use of these versatile dyes.

Introduction: From Aniline to a Spectrum of Applications

The mid-19th century marked a revolutionary period in synthetic chemistry with the advent of aniline dyes. In 1856, William Henry Perkin's accidental discovery of mauveine from coal tar aniline opened the floodgates for the creation of a vast array of synthetic colorants.^{[1][2]} This era of vibrant discovery soon led to the development of Nigrosine, a mixture of black phenazine-based synthetic dyes, around 1860.^[3] The synthesis typically involves heating a

mixture of nitrobenzene, aniline, and aniline hydrochloride in the presence of an iron or copper catalyst.[4][5]

Initially employed in industrial applications such as lacquers and inks, the unique properties of Nigrosine dyes were quickly recognized for their utility in biological sciences.[4] Their anionic nature and particulate form in solution made them ideal for specific staining applications where the background, rather than the specimen itself, is colored. This guide will explore the foundational principles and detailed protocols of Nigrosine's most prominent roles in the laboratory: negative staining and cell viability assessment.


Chemical and Physical Properties of Nigrosine Dyes

Nigrosine is not a single compound but rather a complex mixture of phenazine-based oligomers.[4] This heterogeneity results in different grades of Nigrosine with varying solubilities and properties. The two primary forms used in staining are spirit-soluble Nigrosine (**Solvent Black 5**) and its sulfonated, water-soluble counterpart (Acid Black 2).[4]

Property	Water-Soluble Nigrosine (Acid Black 2)	Spirit-Soluble Nigrosine (Solvent Black 5)
C.I. Number	50420	50415
CAS Number	8005-03-6	11099-03-9
Appearance	Blackish-violet powder	Black powder
Solubility	Water, Ethanol	Ethanol, Benzene, Toluene, Oleic Acid
Absorption Max (λ_{max})	570-580 nm (in 50% ethanol)	Not specified for staining applications

Table 1: Key Properties of Common Nigrosine Dyes Used in Staining.

The chemical structure of a major component of Nigrosine reveals its complex aromatic nature, which is responsible for its intense black color.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biognost.com [biognost.com]
- 2. What is the difference between negative and positive staining? | AAT Bioquest [aatbio.com]
- 3. homework.study.com [homework.study.com]
- 4. Nigrosin - Wikipedia [en.wikipedia.org]
- 5. US4230855A - Method of preparation of improved nigrosine and indulino dyes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Discovery and Enduring Utility of Nigrosine Dyes in Staining: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077087#discovery-and-history-of-nigrosine-dyes-in-staining>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com